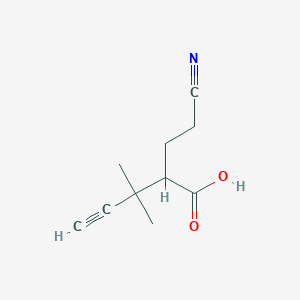
2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid is an organic compound with a unique structure that includes a cyano group, a dimethyl group, and an alkyne. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylbut-1-yne with acrylonitrile under specific conditions to introduce the cyanoethyl group. The reaction typically requires a catalyst and is conducted under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid involves its reactivity with various reagents. The cyano group can participate in nucleophilic addition reactions, while the alkyne group can undergo cycloaddition reactions. These interactions are facilitated by the electronic properties of the functional groups present in the molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyanoethyl N,N,N,N-tetraisopropylphosphorodiamidite
- Ethyl 2-cyanoacrylate
Uniqueness
2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid is unique due to its combination of a cyano group, a dimethyl group, and an alkyne. This combination provides a distinct reactivity profile that can be exploited in various synthetic applications, making it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
646501-31-7 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-(2-cyanoethyl)-3,3-dimethylpent-4-ynoic acid |
InChI |
InChI=1S/C10H13NO2/c1-4-10(2,3)8(9(12)13)6-5-7-11/h1,8H,5-6H2,2-3H3,(H,12,13) |
Clave InChI |
FZVGIFHQDIIVDE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#C)C(CCC#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate](/img/structure/B12605061.png)
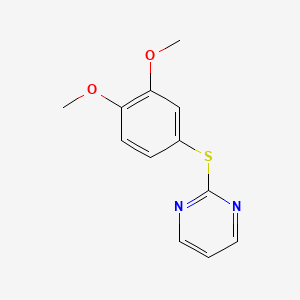
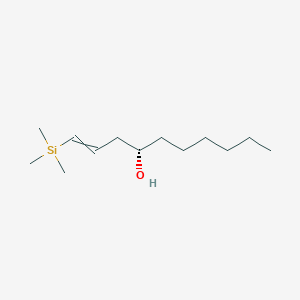
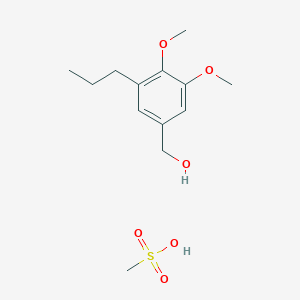
![2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12605100.png)
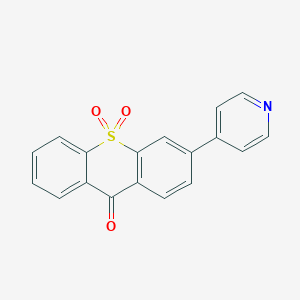
![2,10,12-trioxa-4,6-diazatricyclo[7.4.0.03,7]trideca-1(13),3(7),4,8-tetraene](/img/structure/B12605110.png)

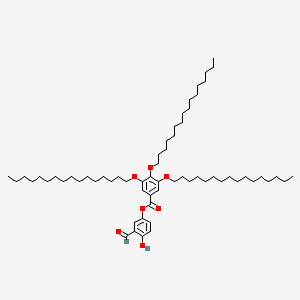


![6-(3,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605149.png)

![4,7-Benzothiazoledione, 6-[(4-butylphenyl)amino]-2,5-dimethyl-](/img/structure/B12605161.png)
